molecular formula C7H3BrClNO B596516 4-Bromo-3-chlorobenzo[d]isoxazole CAS No. 1260751-76-5

4-Bromo-3-chlorobenzo[d]isoxazole

Cat. No.: B596516
CAS No.: 1260751-76-5
M. Wt: 232.461
InChI Key: FYJQRRNRMOCGKD-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including this compound, often involves scalable and eco-friendly processes. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, are gaining popularity for the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorobenzo[d]isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized isoxazoles, while cycloaddition reactions can produce polycyclic compounds .

Scientific Research Applications

4-Bromo-3-chlorobenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the presence of the isoxazole ring often plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chlorobenzisoxazole
  • 3-Chloro-4-fluorobenzo[d]isoxazole
  • 4-Bromo-3-methylbenzo[d]isoxazole

Uniqueness

4-Bromo-3-chlorobenzo[d]isoxazole is unique due to the specific arrangement of bromine and chlorine atoms on the isoxazole ring. This unique structure can impart distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

IUPAC Name

4-bromo-3-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJQRRNRMOCGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857076
Record name 4-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260751-76-5
Record name 4-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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